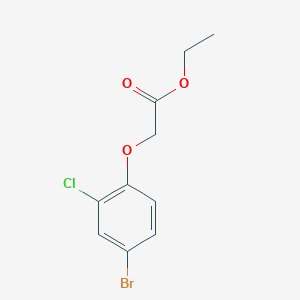

Ethyl 2-(4-bromo-2-chlorophenoxy)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-bromo-2-chlorophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO3/c1-2-14-10(13)6-15-9-4-3-7(11)5-8(9)12/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTGINBBIGLLOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity and Mechanistic Elucidation of Ethyl 2 4 Bromo 2 Chlorophenoxy Acetate in Pre Clinical Models

In Vitro Pharmacological Profiling and Cellular Interactions

No data were found in the existing literature concerning the in vitro pharmacological profile or cellular interactions of Ethyl 2-(4-bromo-2-chlorophenoxy)acetate.

Receptor Binding and Ligand-Target Interaction Studies

There are no available studies that have investigated the receptor binding affinity or specific ligand-target interactions of this compound.

Enzymatic Inhibition and Modulation Kinetics

Information regarding the potential enzymatic inhibition or modulation kinetics of this compound is not present in the scientific literature.

Cellular Pathway Modulation and Signal Transduction

There is no published research detailing the effects of this compound on cellular pathways or signal transduction mechanisms.

In Vivo Efficacy Studies in Non-human Biological Systems

No in vivo studies in non-human biological systems have been reported for this compound.

Evaluation of Biological Responses in Defined Animal Models (excluding toxicity)

There are no records of studies evaluating the biological responses to this compound in any defined animal models.

Characterization of Efficacy Profiles in Model Organisms

The efficacy profile of this compound in any model organism has not been characterized in the available scientific literature.

Molecular Mechanisms of Action

Identification of Putative Molecular Targets and Binding Sites

There is currently no publicly available research identifying the putative molecular targets or specific binding sites of this compound. Elucidating these initial interaction points is a critical first step in understanding a compound's mechanism of action, and this information remains a key gap in the knowledge base for this particular chemical.

Analysis of Downstream Gene Expression and Proteomic Changes

Comprehensive analyses of changes in gene expression or the proteome following exposure to this compound have not been published. Such studies, often employing techniques like transcriptomics (e.g., RNA-sequencing) and proteomics (e.g., mass spectrometry), are essential for mapping the cellular response to a compound and identifying the broader biological processes that are modulated.

Elucidation of Specific Biochemical Pathways Affected

Due to the lack of data on molecular targets and downstream cellular changes, the specific biochemical pathways affected by this compound have not been elucidated. Determining which signaling cascades or metabolic pathways are perturbed is fundamental to understanding the physiological and potential toxicological effects of the compound. For instance, the metabolism of a related compound, profenofos, is known to yield 4-bromo-2-chlorophenol (B165030), a process involving cytochrome P450 enzymes such as CYP3A4, CYP2B6, and CYP2C19. researchgate.net However, similar metabolic or pathway-specific studies for this compound are not available.

Structure Activity Relationship Sar Studies of Ethyl 2 4 Bromo 2 Chlorophenoxy Acetate and Its Analogues

Identification of Key Pharmacophoric Elements within the Aryloxyacetate Scaffold

The aryloxyacetate scaffold is a privileged structure in medicinal chemistry and agrochemistry, forming the backbone of numerous active compounds. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For the aryloxyacetate class, several key pharmacophoric elements have been identified:

The Aryl (Phenoxy) Ring: This aromatic ring is a fundamental component, providing a hydrophobic surface that can engage in van der Waals and pi-pi stacking interactions with the target protein. The substitution pattern on this ring is a critical determinant of activity and selectivity.

The Ether Linkage (-O-): The oxygen atom connecting the phenyl ring to the acetate (B1210297) moiety is crucial. It provides a specific geometry and conformational flexibility to the molecule, allowing it to adopt an optimal orientation within the binding site of a target protein.

The Acetate/Ester Group (-CH₂COO-R): This portion of the scaffold, particularly the carbonyl group and the carboxylic acid or ester oxygen, can act as a hydrogen bond acceptor. This feature is often vital for anchoring the ligand to the receptor through hydrogen bonding interactions. The nature of the R group (e.g., ethyl in the title compound) can influence properties like solubility, cell permeability, and metabolic stability.

The spatial arrangement of these three components—the substituted aromatic ring, the ether oxygen, and the acetate group—constitutes the core pharmacophore of the aryloxyacetate class.

Impact of Halogen Substitutions (Bromo and Chloro) on Biological Activity

Halogen atoms are frequently incorporated into the structure of bioactive molecules to modulate their physicochemical properties and biological activity. nih.govnih.gov In the case of Ethyl 2-(4-bromo-2-chlorophenoxy)acetate, the presence and position of the bromo and chloro substituents on the phenoxy ring are significant.

The introduction of halogens can influence a molecule's activity through several mechanisms:

Electronic Effects: Halogens are electronegative and exert a strong inductive (electron-withdrawing) effect, which can alter the electron density distribution of the aromatic ring. libretexts.org This can affect the molecule's pKa and its ability to interact with target residues.

Steric Effects: The size of the halogen atom (bromine being larger than chlorine) can influence the compound's conformation and how it fits into a binding pocket. Substitution at the ortho-position (the 2-chloro group) can force the side chain to adopt a specific orientation relative to the ring.

Lipophilicity: Halogenation generally increases the lipophilicity (fat-solubility) of a compound. This can enhance its ability to cross biological membranes and reach its target site.

Studies on related phenoxyacetic acid derivatives have shown that di-halogen substitution can lead to potent biological activity. For instance, in a series of anti-inflammatory phenoxyacetic acid derivatives, the incorporation of a bromine atom at position 4 of the phenoxy ring resulted in heightened inhibitory activity compared to unsubstituted counterparts. mdpi.com Furthermore, the combination of a para-bromo and an ortho-chloro substituent has been found to be particularly effective in certain series. nih.gov The specific 2,4-dihalo substitution pattern is a well-known feature in many active phenoxy herbicides. researchgate.net Research on aryl acetamide derivatives has also highlighted that the position of halogen substituents is critical, with 4-halo compounds often showing high potency. nih.gov

| Compound | R1 (Position 2) | R2 (Position 4) | Relative Activity (%) |

|---|---|---|---|

| Analog 1 | H | H | 15 |

| Analog 2 | Cl | H | 45 |

| Analog 3 | H | Br | 60 |

| Analog 4 | Cl | Br | 95 |

Influence of Ester and Phenoxy Ring Modifications on Activity Profiles

Beyond halogen substitutions, modifications to the ethyl ester and the phenoxy ring itself can significantly alter the biological activity profile of aryloxyacetate compounds.

Ester Group Modification: The ethyl ester group in this compound makes the molecule more lipophilic than its corresponding carboxylic acid. In many cases, particularly for herbicides, the ester form acts as a pro-drug. It facilitates uptake and transport within the plant, where it is then hydrolyzed by cellular esterases to the active carboxylic acid form. Modifying the alcohol moiety of the ester (e.g., from ethyl to methyl or a longer alkyl chain) can fine-tune the rate of hydrolysis and the compound's physicochemical properties.

Phenoxy Ring Modifications: Introducing other substituents on the phenoxy ring can lead to diverse activity profiles. For example, adding small alkyl groups, methoxy groups, or nitro groups can affect steric and electronic properties. In some series of phenoxyacetamide inhibitors, any alteration of the 2,4-dichloro substitution pattern on the phenoxy ring led to a significant reduction in potency, indicating a strict requirement for this specific arrangement for that particular target. nih.gov However, in other contexts, different substitutions can lead to new or improved activities.

| Modification | Example Structure | Observed Effect on Activity |

|---|---|---|

| Ester Hydrolysis | 2-(4-bromo-2-chlorophenoxy)acetic acid | Often increases activity at the target site (acts as the active form). |

| Change Ester Alkyl Chain | Mthis compound | Alters uptake, transport, and hydrolysis rates. |

| Remove Ortho-Halogen | Ethyl 2-(4-bromophenoxy)acetate | Generally reduces potency in di-halo dependent compounds. |

| Add Methyl Group | Ethyl 2-(4-bromo-2-chloro-6-methylphenoxy)acetate | Can increase or decrease activity depending on steric fit in the binding site. |

Computational Chemistry and Molecular Modeling in SAR Analysis

Computational techniques are invaluable tools for elucidating SAR, providing insights into how molecules like this compound interact with their biological targets at an atomic level. researchgate.net These methods can rationalize experimental findings and guide the design of new, more potent analogs.

Drug and pesticide design can be broadly categorized into two computational approaches:

Ligand-Based Design: This approach is used when the three-dimensional structure of the biological target is unknown. nih.gov It relies on the knowledge of a set of molecules that are known to be active. By analyzing the common structural and electronic features of these active compounds, a pharmacophore model can be developed. This model serves as a template to design new molecules with the desired features or to search databases for other compounds that fit the model. mdpi.comyoutube.com

Structure-Based Design: When the 3D structure of the target protein or enzyme is available (from X-ray crystallography or NMR, for example), structure-based design becomes possible. nih.govMolecular docking is a key technique in this approach, where the ligand is computationally placed into the binding site of the target. researchgate.net This allows for the visualization of potential interactions, such as hydrogen bonds and hydrophobic contacts. Docking studies can explain why certain substituents enhance activity while others diminish it. For instance, docking of phenoxyacetamide derivatives into their target has helped identify key binding modes and rationalize SAR data. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov In a QSAR study, various molecular descriptors (representing physicochemical properties like lipophilicity, electronic properties, and steric parameters) are calculated for a set of molecules. Statistical methods are then used to build a model that relates these descriptors to the observed biological activity.

For classes of compounds like aryloxyalkanoates, QSAR models can be highly predictive. A well-validated QSAR model can:

Predict the activity of newly designed compounds before they are synthesized.

Help to understand which physicochemical properties are most important for activity.

Optimize lead compounds by suggesting modifications that would enhance desired properties.

For example, 3D-QSAR studies on related compounds have provided contour maps that visualize regions where steric bulk, positive or negative electrostatic potential would be favorable or unfavorable for activity, thereby guiding the rational design of new derivatives.

Pre Clinical Pharmacokinetics and Metabolism of Ethyl 2 4 Bromo 2 Chlorophenoxy Acetate

Absorption and Distribution Studies in In Vitro and Animal Models

There is no available information from preclinical studies regarding the absorption and distribution of Ethyl 2-(4-bromo-2-chlorophenoxy)acetate.

Bioavailability and Systemic Exposure in Pre-clinical Species

Specific data on the bioavailability and systemic exposure of this compound in any preclinical species are not present in the accessible scientific literature.

Tissue Distribution and Accumulation Profiles

There are no published studies detailing the tissue distribution or accumulation profiles of this compound in animal models.

Metabolic Pathways and Metabolite Identification

While no specific metabolic pathways have been elucidated for this compound, the metabolism of structurally related compounds, such as the organophosphate pesticide profenofos, which contains a 4-bromo-2-chlorophenol (B165030) moiety, involves extensive biotransformation. nih.gov It is plausible that this compound would also undergo significant metabolic changes in vivo.

Role of Hepatic Enzymes (e.g., Cytochrome P450) in Biotransformation

The cytochrome P450 (CYP) superfamily of enzymes is a primary catalyst for the metabolism of a vast array of foreign compounds (xenobiotics). nih.govmdpi.com These enzymes, located primarily in the liver, are responsible for Phase I metabolic reactions, which typically involve oxidation, reduction, or hydrolysis. nih.govresearchgate.net It is highly probable that CYP enzymes would be involved in the biotransformation of a lipophilic molecule like this compound. Potential reactions could include de-esterification of the ethyl acetate (B1210297) group or hydroxylation of the aromatic ring. researchgate.netnih.gov The specific CYP isozymes that might be involved have not been identified.

Characterization of Major and Minor Metabolites

Without experimental data, the major and minor metabolites of this compound remain uncharacterized. A likely primary metabolite would be the corresponding carboxylic acid, resulting from the hydrolysis of the ethyl ester, and 4-bromo-2-chlorophenol.

Excretion Routes and Clearance Mechanisms in Pre-clinical Systems

No studies detailing the excretion routes or clearance mechanisms for this compound in any preclinical system have been published.

Environmental Fate and Degradation of Ethyl 2 4 Bromo 2 Chlorophenoxy Acetate

Photolytic and Hydrolytic Degradation Pathways in Aquatic Systems

The degradation of Ethyl 2-(4-bromo-2-chlorophenoxy)acetate in aquatic environments is anticipated to occur through two primary abiotic pathways: photolysis (degradation by sunlight) and hydrolysis (reaction with water).

Photolytic Degradation: Sunlight, particularly in the UV spectrum, is expected to be a significant factor in the degradation of this compound in clear, shallow waters. For related phenoxyacetic acid herbicides, photodecomposition is a recognized degradation route. The process likely involves the cleavage of the ether bond between the phenoxy ring and the acetate (B1210297) group, as well as the potential for dehalogenation (removal of bromine and chlorine atoms) from the aromatic ring. This can lead to the formation of various intermediate products, including 4-bromo-2-chlorophenol (B165030). The rate of photolysis is influenced by factors such as water clarity, depth, and the intensity of solar radiation.

Hydrolytic Degradation: Hydrolysis is the chemical breakdown of a compound due to reaction with water. For this compound, the ester linkage is susceptible to hydrolysis. This reaction would cleave the ethyl group, resulting in the formation of 2-(4-bromo-2-chlorophenoxy)acetic acid and ethanol. The rate of hydrolysis is highly dependent on the pH of the water. Ester hydrolysis is typically faster under alkaline (high pH) conditions and slower in acidic or neutral (low to neutral pH) waters. Temperature also plays a key role, with higher temperatures generally accelerating the rate of hydrolysis. For many pesticide esters, the hydrolysis half-life can range from a few days to several weeks, depending on environmental conditions. juniperpublishers.com

Table 1: Predicted Abiotic Degradation Pathways and Products in Aquatic Systems

| Degradation Pathway | Triggering Factor | Primary Reaction Site | Predicted Major Degradation Products |

| Photolysis | Sunlight (UV radiation) | Aromatic ring, Ether linkage | 4-bromo-2-chlorophenol, Phenoxyacetic acid derivatives |

| Hydrolysis | Water (pH dependent) | Ester linkage | 2-(4-bromo-2-chlorophenoxy)acetic acid, Ethanol |

Microbial Degradation and Biotransformation in Soil and Water

Microbial activity is a critical pathway for the degradation of many organic compounds in the environment, and this compound is expected to be susceptible to microbial breakdown in both soil and water.

The biodegradation of halogenated phenoxyacetic acids, such as the structurally similar 2,4-D, has been extensively studied. oup.comnih.gov Microorganisms, including various bacteria and fungi, have been shown to utilize these compounds as a source of carbon and energy. researchgate.net The degradation process typically begins with the cleavage of the ether linkage, a step often catalyzed by specific enzymes. This is followed by the degradation of the aromatic ring, which can involve hydroxylation and subsequent ring opening. The halogen substituents (bromine and chlorine) are removed during this process.

In soil, the rate of microbial degradation is influenced by a multitude of factors, including soil type, organic matter content, moisture, temperature, and the composition of the microbial community. The presence of a microbial population already adapted to similar compounds can significantly enhance the rate of degradation. The ester group of this compound is likely to be rapidly hydrolyzed by microbial enzymes to the corresponding carboxylic acid, which is then further degraded.

In aquatic systems, similar microbial degradation processes are expected to occur, driven by bacteria and other microorganisms present in the water column and sediments. The availability of oxygen is a key factor, with aerobic (oxygen-present) conditions generally favoring more rapid and complete degradation of such compounds.

Persistence and Mobility in Environmental Compartments

The persistence and mobility of a chemical determine its distribution and potential for long-range transport in the environment.

Persistence: Persistence is a measure of how long a chemical remains in the environment before being broken down. The persistence of this compound will be determined by the combined rates of photolysis, hydrolysis, and microbial degradation. Based on the behavior of similar halogenated phenoxyacetate (B1228835) esters, it is not expected to be highly persistent under conditions favorable to degradation (e.g., biologically active soils, sunlit surface waters). However, in environments where these degradation processes are slow (e.g., deep soil, cold temperatures, anaerobic conditions), the compound could exhibit greater persistence.

Mobility: Mobility refers to the potential of a chemical to move through different environmental compartments, such as soil and water. The mobility of this compound in soil is primarily governed by its sorption to soil particles. Chemicals with low water solubility and high affinity for organic carbon tend to be less mobile. As an ester, this compound is likely to be less water-soluble and have a higher tendency to adsorb to soil organic matter compared to its corresponding carboxylic acid. However, upon hydrolysis to the more water-soluble acid form, its mobility in soil could increase, potentially leading to leaching into groundwater. In general, phenoxyacetic herbicides are considered to have the potential to be mobile in the environment. juniperpublishers.com

Table 2: Predicted Environmental Persistence and Mobility Characteristics

| Environmental Compartment | Key Influencing Factors | Predicted Persistence | Predicted Mobility |

| Soil | Microbial activity, Temperature, Moisture, pH, Organic matter | Low to Moderate | Moderate (increases upon hydrolysis) |

| Surface Water | Sunlight exposure, Microbial activity, pH, Temperature | Low to Moderate | High (as dissolved species) |

| Groundwater | Low microbial activity, Lack of sunlight | Potentially High | High (if leached from soil) |

| Sediment | Anaerobic conditions, Sorption | Potentially High | Low (once sorbed) |

Bioaccumulation Potential in Non-target Environmental Organisms

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and accumulates in its tissues at a concentration higher than that in the surrounding medium. The potential for a chemical to bioaccumulate is often estimated by its octanol-water partition coefficient (Kow). A high log Kow value (typically >3) suggests a greater potential for bioaccumulation in the fatty tissues of organisms.

However, the extent of bioaccumulation will also depend on the organism's ability to metabolize and excrete the compound. Many organisms possess enzymatic systems that can break down foreign chemicals, which would limit the extent of bioaccumulation. For instance, the metabolism of profenofos, which also contains a 4-bromo-2-chlorophenol moiety, has been studied and involves detoxification pathways. nih.govnih.gov

Potential Research Applications and Emerging Trends

Use as a Chemical Probe in Biological Research

While direct application of Ethyl 2-(4-bromo-2-chlorophenoxy)acetate as a chemical probe is not extensively documented, its structural framework is highly relevant to the design of molecules that can investigate biological systems. The phenoxyacetic acid core is present in numerous compounds designed to interact with specific biological targets. jetir.org

Researchers have successfully developed phenoxyacetic acid derivatives that act as potent agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. nih.govresearchgate.net In these studies, modifications to the phenoxyacetic acid structure allowed for the fine-tuning of activity, leading to the discovery of candidates with robust agonistic effects (EC50 = 62.3 nM for one derivative). researchgate.net Similarly, derivatives of this scaffold have been synthesized as selective cyclooxygenase-2 (COX-2) inhibitors, which are crucial for developing anti-inflammatory agents with reduced side effects. mdpi.com

The halogenation pattern is a critical determinant of biological activity. Studies on related halogenated compounds, such as phenylethanolamines and phenoxypropanolamines, have shown that the position of halogen atoms on the aromatic ring significantly influences their interaction with adrenergic receptors. nih.gov This principle suggests that this compound could serve as a parent compound for creating a library of probes. By systematically modifying the ester group or introducing additional functional groups, researchers could develop specific ligands to study the structure and function of various enzymes and receptors, contributing to a deeper understanding of complex biological pathways.

Exploration in Agrochemical Development (excluding human applications)

The field of agrochemical development represents a significant area of potential application for this compound. The parent structure, phenoxyacetic acid, is the backbone of a major class of selective herbicides, including the widely used 2,4-D (2,4-dichlorophenoxyacetic acid). nih.govnih.gov These compounds function as synthetic auxins, disrupting and accelerating plant growth to control broadleaf weeds. analis.com.my

The efficacy and selectivity of phenoxyacetic acid herbicides are highly dependent on the substitution pattern on the aromatic ring. nih.gov The presence and position of halogen atoms can alter the compound's electronic structure, influencing its interaction with target enzymes in plants and its environmental persistence. nih.gov For instance, 4-chlorophenoxyacetic acid (4-CPA) is a selective herbicide used to control broadleaf weeds and as a plant growth regulator. analis.com.my

This compound serves as an intermediate in the synthesis of these more complex agrochemicals. nih.gov Its precursor, ethyl bromoacetate, is a known component in the manufacture of agricultural chemicals, including herbicide safeners designed to protect crops from the effects of pesticides. nih.gov The specific 4-bromo-2-chloro substitution pattern of the target compound offers a unique starting point for developing new active ingredients. Researchers can explore how this particular halogen combination affects herbicidal activity, potentially leading to the creation of new products with improved selectivity for specific weed species or different environmental degradation profiles, thereby enhancing crop protection solutions.

Potential in Materials Science or Advanced Chemical Synthesis

In the realm of chemical synthesis, this compound is a valuable synthon, or building block, for constructing more complex molecules. Its structure contains multiple reactive sites that can be targeted in various organic reactions. The ester group can be hydrolyzed to a carboxylic acid or converted to an amide, while the aromatic ring can undergo further substitution reactions.

This versatility makes it a useful intermediate in creating a diverse range of organic compounds. For example, structurally similar synthons like ethyl (2E)-4-bromo-3-ethoxybut-2-enoate have been used to prepare complex heterocyclic systems such as 1,4-benzoxazines and pyrrole-2-ones. researchgate.net These heterocyclic scaffolds are of significant interest as they form the core of many biologically active compounds, including fungicides and antitumor agents. researchgate.net

Furthermore, phenoxyacetic acid derivatives have found applications in materials science. Researchers have synthesized specialized polymers for environmental remediation, such as adsorbents for the removal of herbicides like 2,4-dichlorophenoxyacetic acid from water. mdpi.com The unique electronic and physical properties conferred by the bromo-chloro substitution pattern in this compound could be leveraged in the design of new polymers or functional materials with specific optical, electronic, or adsorbent characteristics. Its role as an intermediate allows for its incorporation into larger molecular architectures, opening avenues for the development of novel materials. jocpr.comjocpr.com

Development of Related Compounds with Enhanced or Novel Biological Activities

A prominent trend in medicinal chemistry is the use of established molecular scaffolds as a foundation for developing new therapeutic agents. This compound is an ideal starting point for such endeavors. By modifying its core structure, scientists can generate derivatives with a wide spectrum of biological activities.

The phenoxyacetic acid moiety is a common feature in numerous medicinal agents with diverse pharmacological effects, including anti-inflammatory, antibacterial, and antihypertensive properties. jetir.org Research has demonstrated that targeted modifications can lead to compounds with highly specific and enhanced activities. For example, the synthesis of novel phenoxyacetic acid derivatives has yielded potent and selective COX-2 inhibitors with IC50 values as low as 0.06 µM. mdpi.com Other research has focused on developing agonists for the FFA1 receptor, identifying promising candidates for the treatment of type 2 diabetes. nih.gov

The development of related compounds often involves strategic chemical modifications, such as converting the ester to a hydrazide, which can lead to entirely new classes of bioactive molecules. For instance, the synthesis of 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives produced compounds with significant analgesic and antiproliferative activities. nih.gov This highlights the potential for creating novel drugs by using this compound as a precursor for more complex structures.

The following table summarizes research findings on various derivatives of the phenoxyacetic acid scaffold, illustrating the diverse biological activities that can be achieved through chemical modification.

| Compound Class | Structural Modification | Biological Activity | Key Findings |

| FFA1 Agonists | Modification of the phenoxyacetic acid core | Agonist for Free Fatty Acid Receptor 1 | Identified a potent agonist (EC50 = 62.3 nM) for potential type 2 diabetes treatment. researchgate.net |

| COX-2 Inhibitors | Synthesis of hydrazide-hydrazone derivatives from phenoxyacetic acids | Selective COX-2 Inhibition | Developed compounds with significant anti-inflammatory effects and IC50 values as low as 0.06 µM. mdpi.com |

| Halogenated Phenoxypropanolamines | Conversion to propanolamine (B44665) structure with varied halogenation | Beta-adrenolytic effects | The position of halogen atoms significantly influenced receptor-blocking activity. nih.gov |

| Benzohydrazide Derivatives | Conversion of a related bromo-methoxybenzoic acid to a thiazolyl-benzohydrazide | Analgesic and Antiproliferative | Synthesized novel compounds exhibiting promising pain-relief and anticancer properties in vitro. nih.gov |

This body of research underscores the immense potential held within the phenoxyacetic acid framework. By leveraging this compound as a starting material, chemists can continue to explore and develop new compounds with tailored biological activities for a variety of applications.

Future Research Directions and Unanswered Questions

Integration of 'Omics' Technologies (Genomics, Proteomics, Metabolomics)

The advent of 'omics' technologies has revolutionized biological research, and their application to Ethyl 2-(4-bromo-2-chlorophenoxy)acetate can provide a system-level understanding of its effects. mdpi.comnih.govresearchgate.net These high-throughput methods can identify the full spectrum of molecular changes within an organism upon exposure, moving beyond a single target site to reveal comprehensive mechanistic insights. taylorfrancis.comnih.gov

Genomics: Genomic studies, particularly transcriptomics (analyzing gene expression), can reveal the genes and genetic pathways that are activated or suppressed in target and non-target organisms. This is crucial for understanding the primary mode of action, identifying potential secondary effects, and uncovering the genetic basis of resistance in weed populations. mdpi.com For instance, analyzing the transcriptome of a susceptible plant after treatment could highlight the specific stress response pathways and hormonal disruptions caused by the compound.

Proteomics: Proteomics, the large-scale study of proteins, can directly identify the protein targets that this compound interacts with. It can also quantify changes in the abundance of proteins involved in key metabolic processes, signaling cascades, or detoxification mechanisms. This approach can validate predicted targets and discover novel mechanisms of action or resistance, such as the upregulation of metabolic enzymes that degrade the compound. nih.gov

Metabolomics: Metabolomics provides a snapshot of the small-molecule metabolites within a cell or organism. nih.gov By analyzing the metabolic fingerprint following exposure to this compound, researchers can understand its impact on plant biochemistry. This can reveal disruptions in amino acid synthesis, carbohydrate metabolism, or secondary metabolite production, offering a detailed view of the physiological stress induced by the compound.

Table 1: Application of 'Omics' Technologies in Future Research

| 'Omics' Technology | Key Research Question | Potential Outcome |

|---|---|---|

| Genomics | Which genes are differentially expressed in target weeds upon exposure? | Identification of primary response pathways and gene networks involved in the compound's herbicidal activity. |

| Proteomics | What are the direct protein binding partners and how does the proteome change post-treatment? | Validation of the molecular target and discovery of off-target effects and resistance mechanisms. |

| Metabolomics | How does the compound alter the metabolic profile of susceptible and resistant plants? | Understanding of downstream physiological disruption and identification of biomarkers for exposure or susceptibility. |

Advanced Computational and Artificial Intelligence Approaches for Prediction and Design

The discovery and optimization of agrochemicals have been accelerated by advanced computational tools and artificial intelligence (AI). researchgate.netcrimsonpublishers.comresearchgate.net These methods allow for the rapid screening of virtual compounds and the prediction of their activity, reducing the time and cost associated with traditional synthesis and testing. crimsonpublishers.comacs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to build mathematical models that correlate the structural features of phenoxyacetate (B1228835) derivatives with their biological activity. By developing a robust QSAR model for this class of compounds, researchers can predict the herbicidal efficacy of novel analogues of this compound before they are synthesized.

Molecular Docking: This computational technique can simulate the interaction between this compound and its putative protein target (e.g., auxin-binding proteins). Docking studies can help elucidate the specific binding mode and identify the key amino acid residues involved in the interaction, providing a structural basis for its mechanism of action.

Artificial Intelligence and Machine Learning: AI and machine learning algorithms can analyze vast datasets to identify complex, non-linear relationships between chemical structures and their effects. crimsonpublishers.comresearchgate.net An Artificial Neural Network (ANN) could be trained on a library of phenoxyacetate compounds to predict properties such as herbicidal potency (IC50 values), selectivity between crops and weeds, and potential environmental persistence. crimsonpublishers.comcrimsonpublishers.com This predictive power can guide the design of new molecules with improved performance and safety profiles. crimsonpublishers.com

Table 2: Conceptual AI Model for Designing Novel Herbicides

| Model Input Parameters | Predictive Task (AI Model) | Model Output |

|---|---|---|

| Molecular Descriptors (e.g., LogP, molecular weight, electronic properties) | Predict Herbicidal Activity | Predicted IC50 Value (ng/mL) |

| Chemical Structure (SMILES code) | Predict Crop Selectivity | Selectivity Score (Weed vs. Crop) |

Sustainable Synthesis and Green Chemistry Applications

Traditional chemical synthesis routes can involve harsh reagents, organic solvents, and significant energy consumption. Future research must focus on developing sustainable and environmentally friendly methods for synthesizing this compound and related compounds, aligning with the principles of green chemistry. mdpi.com

Key areas for investigation include:

Catalytic Methods: Exploring the use of novel catalysts, such as phase-transfer catalysts or biocatalysts (enzymes), to improve reaction efficiency, reduce waste, and allow for milder reaction conditions.

Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids to minimize environmental impact.

Atom Economy: Designing synthesis pathways that maximize the incorporation of all starting materials into the final product, thereby reducing waste generation. A known method for synthesizing phenoxy carboxylate herbicides involves reacting an anhydrous solid chlorophenol salt with a chlorinated carboxylic acid salt solution, which simplifies the process and reduces environmental stress. google.com

Energy Efficiency: Investigating microwave-assisted or ultrasound-assisted synthesis to shorten reaction times and lower energy consumption compared to conventional heating.

Table 3: Comparison of Synthesis Approaches

| Synthesis Parameter | Traditional Method | Green Chemistry Approach |

|---|---|---|

| Solvent | Volatile Organic Solvents (e.g., Toluene) | Water, Supercritical CO2, or solvent-free |

| Catalyst | Stoichiometric base | Recyclable phase-transfer catalyst or enzyme |

| Energy Source | Conventional reflux heating | Microwave or ultrasonic irradiation |

| Waste | Higher by-product and solvent waste | Minimized waste, recyclable components |

Addressing Knowledge Gaps in Structure-Function Relationships and Mechanistic Understanding

A fundamental challenge is to fully understand how the specific chemical structure of this compound dictates its biological function. While it is known to be a synthetic auxin, the precise role of its halogen substituents (bromine and chlorine) and the ethyl ester group in target binding, uptake, translocation, and metabolism is not fully elucidated. cambridge.org

Unanswered questions that require further investigation include:

Role of Halogen Atoms: How do the positions and identities of the bromine and chlorine atoms on the phenyl ring influence target affinity and selectivity? Does this specific substitution pattern affect the rate of metabolic degradation in susceptible versus tolerant plant species?

Ester Hydrolysis: The ethyl ester must likely be hydrolyzed to the corresponding carboxylic acid to become active, as is common for phenoxy herbicides. nih.gov Research is needed to determine the rate of this hydrolysis in different plant species and how it impacts the compound's efficacy and selectivity.

Target Site Interaction: What are the precise molecular interactions at the auxin receptor site? High-resolution structural biology techniques, such as X-ray crystallography of the target protein in complex with the active acid form of the herbicide, could provide definitive answers.

Resistance Mechanisms: Beyond target-site mutations, what other mechanisms could confer resistance in weeds? This could include enhanced metabolic breakdown, altered transport and sequestration, or compensation through other hormonal pathways.

| Ethyl Acetate (B1210297) Side Chain | Acts as a pro-herbicide; requires hydrolysis to the active acid form. | What are the kinetics of hydrolysis in different plant species and how does this affect selectivity? |

Conclusion

Summary of Key Academic Discoveries Regarding Ethyl 2-(4-bromo-2-chlorophenoxy)acetate

Academic research into the specific chemical entity this compound has primarily centered on its role as a structural motif and synthetic intermediate rather than a final product with direct biological applications. The compound is structurally a di-halogenated phenoxyacetic acid ester. Publicly accessible scientific literature does not feature extensive studies dedicated solely to its synthesis, characterization, or biological activity. Instead, its significance is understood through its position within the broader family of aryloxyacetate esters, which are synthesized to create more complex molecules.

The synthesis of related aryloxyacetates typically involves the alkylation of a substituted phenol (B47542) with an alkyl haloacetate, such as ethyl bromoacetate. mdpi.com This suggests that this compound serves as a building block, providing a scaffold that can be further modified for use in medicinal chemistry and materials science. Its academic discovery, therefore, is less about its intrinsic properties and more about its potential as a precursor in the synthesis of novel, high-value chemical compounds. The lack of dedicated public research on its specific biological or chemical profile is, in itself, a key finding, indicating it is likely viewed by the academic community as a means to an end rather than an end in itself.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H10BrClO3 |

| CAS Number | 588679-10-1 |

| Synonyms | Acetic acid, 2-(4-bromo-2-chlorophenoxy)-, ethyl ester |

| Structure | A benzene (B151609) ring substituted with bromo and chloro atoms, with an attached ethoxycarbonylmethyl ether group. |

Data sourced from chemical databases such as ChemSpider. chemspider.com

Broader Implications of Research on Halogenated Aryloxyacetate Esters

Research into the larger class of halogenated aryloxyacetate esters has profound implications across multiple scientific disciplines, underscoring the importance of foundational molecules like this compound. This chemical family is a cornerstone in the development of new pharmaceuticals and agrochemicals. jetir.orgnih.gov

In medicinal chemistry, phenoxyacetic acid derivatives are investigated for a wide spectrum of biological activities. They have been identified as promising scaffolds for developing novel agonists for the free fatty acid receptor 1 (FFA1), which is a target for treating type 2 diabetes. nih.gov Other research has explored their potential as anti-mycobacterial agents, antagonists for gastrin/cholecystokinin-B receptors, and multi-target agents for complex neurodegenerative diseases like Alzheimer's by modulating targets such as peroxisome proliferator-activated receptors (PPARs). researchgate.netjst.go.jpnih.gov The specific halogenation patterns on the phenyl ring are crucial for modulating the potency, selectivity, and pharmacokinetic properties of these molecules.

In the field of agrochemicals, halogenated aryloxyacetates are well-established as herbicides. acs.org Structure-activity relationship (SAR) studies continually explore how different substituents on the aryloxyacetic acid core influence herbicidal efficacy against various weed species. acs.org The development of new derivatives aims to improve potency, broaden the spectrum of activity, and manage the evolution of herbicide-resistant weeds. acs.org The consistent use of this chemical backbone in creating commercially and scientifically significant compounds highlights the critical role of intermediates that provide the necessary structural framework.

Concluding Remarks and Future Outlook for Academic Research

The future outlook for academic research in this area is robust and multifaceted. A potential avenue for future study could be the formal synthesis, purification, and detailed spectroscopic characterization of this compound to establish a comprehensive public profile for this compound. More significantly, research will undoubtedly continue to utilize this and similar intermediates to synthesize novel, biologically active molecules. The trend towards developing multi-target drugs for complex illnesses like cancer and Alzheimer's disease presents a rich opportunity for phenoxyacetic acid derivatives. nih.govnih.gov Future work will likely focus on creating libraries of these compounds with diverse substitution patterns to screen for new therapeutic activities.

Furthermore, as sustainability becomes more critical, developing more efficient and environmentally benign synthesis methods for aryloxyacetic acid esters will be a key research goal. mdpi.com This could involve exploring novel catalysts or reaction conditions to improve yields and reduce waste, enhancing the practical utility of these important chemical building blocks.

Q & A

Basic Question: What are the standard synthetic protocols for ethyl 2-(4-bromo-2-chlorophenoxy)acetate?

Answer:

The synthesis typically involves a two-step process:

Bromination and Chlorination : Introduce bromine and chlorine substituents to the phenolic precursor. For example, 4-bromo-2-chlorophenol can be synthesized via electrophilic aromatic substitution using Br₂ (with FeBr₃ as a catalyst) and Cl₂ under controlled conditions .

Esterification : React the substituted phenol with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like acetone. This Williamson ether synthesis step forms the phenoxyacetate ester .

Key Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using melting point analysis or NMR .

Basic Question: What purification techniques are effective for isolating this compound?

Answer:

- Liquid-Liquid Extraction : Use ethyl acetate to separate the product from aqueous layers, leveraging its moderate polarity and solubility .

- Column Chromatography : Employ silica gel with a hexane/ethyl acetate gradient (e.g., 70:30 to 50:50) to resolve impurities. Monitor fractions via UV-Vis or GC-MS .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystalline yield. Validate purity via sharp melting point and single-crystal XRD .

Advanced Question: How can SHELXL be utilized to refine the crystal structure of this compound?

Answer:

- Data Collection : Use high-resolution X-ray diffraction data (Cu-Kα radiation, λ = 1.5418 Å). Index reflections and solve the structure via direct methods (e.g., SHELXS) .

- Refinement : In SHELXL, apply anisotropic displacement parameters for non-H atoms. Use restraints for disordered regions (e.g., ethyl groups). Validate with R-factor convergence (<5%) and goodness-of-fit (GOF ≈ 1.0) .

- Validation Tools : Check for residual electron density peaks (<0.5 eÅ⁻³) and verify hydrogen bonding networks with Mercury software .

Advanced Question: How should researchers address contradictions in NMR data (e.g., unexpected splitting patterns)?

Answer:

- Dynamic Effects : Rotameric equilibria in the ester group can cause splitting. Perform variable-temperature NMR (e.g., 25°C to −40°C) to slow conformational exchange and resolve signals .

- Solvent Effects : Test in deuterated DMSO or CDCl₃; polar solvents may stabilize specific conformers. Compare with computational models (DFT or MD simulations) to assign peaks .

- Impurity Check : Use HSQC/HMBC to distinguish coupling artifacts from impurities. Cross-validate with high-resolution mass spectrometry (HRMS) .

Advanced Question: What methodologies validate the compound’s purity and stability under experimental conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition onset >150°C) .

- HPLC-DAD/MS : Use a C18 column (acetonitrile/water mobile phase) to detect degradation products. Validate with spiked standards .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor via NMR for ester hydrolysis or halogen displacement .

Advanced Question: How can researchers design SAR studies to explore bioactivity modifications?

Answer:

- Substituent Variation : Synthesize analogs with substituents (e.g., -NO₂, -CF₃) at the 4-bromo or 2-chloro positions. Test antifungal activity via microdilution assays (e.g., against Candida albicans) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity to target enzymes (e.g., fungal lanosterol demethylase). Correlate with experimental IC₅₀ values .

- Metabolic Stability : Use liver microsome assays to evaluate esterase-mediated hydrolysis. Optimize prodrug strategies if rapid degradation is observed .

Advanced Question: How to resolve low synthetic yields in large-scale reactions?

Answer:

- Catalyst Optimization : Replace K₂CO₃ with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

- Microwave Assistance : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hrs reflux) while maintaining >90% yield .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reagent consumption and adjust stoichiometry dynamically .

Advanced Question: What analytical strategies identify solvent-dependent solubility contradictions?

Answer:

- Solubility Screening : Use shake-flask method in 12 solvents (e.g., DMSO, ethyl acetate, hexane). Measure saturation concentration via UV-Vis .

- Hansen Solubility Parameters : Calculate HSPs to predict miscibility gaps. For example, low solubility in chloroform (δ = 18.7 MPa¹/²) vs. high in DMSO (δ = 26.7 MPa¹/²) .

- Co-Solvency Studies : Blend solvents (e.g., ethanol/water) to enhance solubility. Validate with dynamic light scattering (DLS) to detect aggregates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.